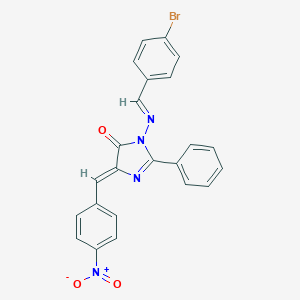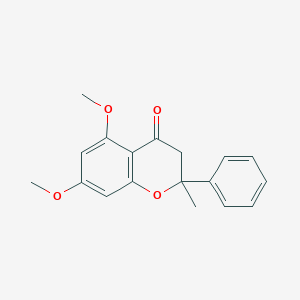![molecular formula C9H13NO B159743 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone CAS No. 128960-03-2](/img/structure/B159743.png)
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone, also known as A-836,339, is a synthetic compound that belongs to the class of kappa opioid receptor agonists. It has been studied extensively for its potential use in treating pain and addiction.
Mecanismo De Acción
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone acts as a kappa opioid receptor agonist. It binds to the kappa opioid receptor and activates it, leading to a decrease in pain sensation and a reduction in the rewarding effects of drugs of abuse. It is also thought to have anxiolytic and antidepressant effects.
Efectos Bioquímicos Y Fisiológicos
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone has been shown to have a number of biochemical and physiological effects. It can decrease pain sensation, reduce the rewarding effects of drugs of abuse, and have anxiolytic and antidepressant effects. It has also been shown to have anti-inflammatory effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone in lab experiments is that it has a high affinity for the kappa opioid receptor, which makes it a useful tool for studying the role of this receptor in pain and addiction. However, one limitation is that it is a synthetic compound, which means that it may not accurately reflect the effects of endogenous kappa opioid receptor ligands.
Direcciones Futuras
There are many future directions for research on 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone. One direction is to study its potential use in treating pain and addiction in humans. Another direction is to investigate its anti-inflammatory effects and its potential use in treating inflammatory conditions. Additionally, further research is needed to better understand the mechanism of action of 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone and its effects on the kappa opioid receptor.
Métodos De Síntesis
The synthesis of 1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone involves several steps. The starting material is 2-piperidone, which is converted to the corresponding enamine by reacting it with ethynylmagnesium bromide. The enamine is then reduced with sodium borohydride to give the desired product.
Aplicaciones Científicas De Investigación
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone has been studied extensively for its potential use in treating pain and addiction. It has been shown to have a high affinity for the kappa opioid receptor, which is involved in the modulation of pain and addiction. Studies have also shown that it can reduce the rewarding effects of drugs of abuse, such as cocaine and opioids.
Propiedades
Número CAS |
128960-03-2 |
|---|---|
Nombre del producto |
1-[(2R)-2-Ethynylpiperidin-1-yl]ethanone |
Fórmula molecular |
C9H13NO |
Peso molecular |
151.21 g/mol |
Nombre IUPAC |
1-[(2R)-2-ethynylpiperidin-1-yl]ethanone |
InChI |
InChI=1S/C9H13NO/c1-3-9-6-4-5-7-10(9)8(2)11/h1,9H,4-7H2,2H3/t9-/m0/s1 |
Clave InChI |
GTJWFTSLKATWSH-VIFPVBQESA-N |
SMILES isomérico |
CC(=O)N1CCCC[C@@H]1C#C |
SMILES |
CC(=O)N1CCCCC1C#C |
SMILES canónico |
CC(=O)N1CCCCC1C#C |
Sinónimos |
Piperidine, 1-acetyl-2-ethynyl-, (R)- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



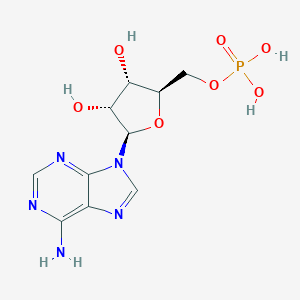
![10-[Butyl-[methyl(propyl)amino]amino]hexadecan-7-yl hydrogen carbonate](/img/structure/B159664.png)
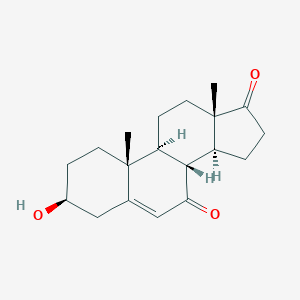

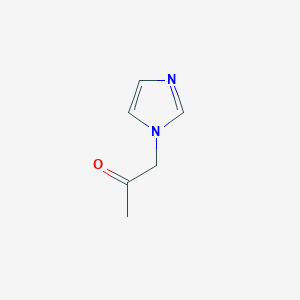
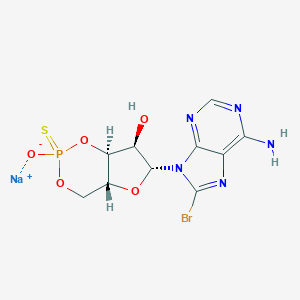
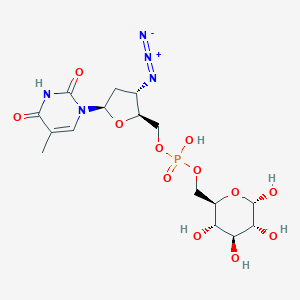
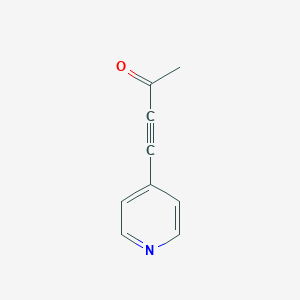
![propan-2-yl (Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E)-3-oxo-5-phenylpent-1-enyl]cyclopentyl]hept-5-enoate](/img/structure/B159675.png)


